
1G244
説明
1G244 is a novel potent and selective DPP8/9 inhibitor.
生物活性
1G244 is a selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), which are enzymes involved in various biological processes, including immune regulation and cell differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article synthesizes the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and experimental data.
This compound functions primarily by inhibiting DPP8 and DPP9, leading to significant biological effects. The inhibition of these enzymes has been linked to:
- Induction of Apoptosis : High concentrations of this compound activate caspase-3-mediated apoptosis in multiple myeloma cells. This process is dependent on the inhibition of DPP8, suggesting a specific pathway through which this compound exerts its cytotoxic effects .
- Impairment of Adipogenesis : In preadipocyte models (3T3-L1), this compound effectively blocks adipocyte differentiation by inhibiting DPP8/9 activity, which is crucial for the expression of PPARγ2, a key regulator in adipogenesis .
In Vitro Studies
In vitro studies have demonstrated that this compound induces cell death across various cancer cell lines:
- Multiple Myeloma Cell Lines : A dose-dependent decrease in viable cell numbers was observed with this compound treatment. At concentrations around 50 µM, it resulted in a non-viable status in 91–97% of CD138-positive myeloma cells isolated from patients .
- Other Cancer Cell Lines : Similar cytotoxic effects were noted in T-cell lymphoma cell lines, indicating a broader spectrum of activity against hematological malignancies .
In Vivo Studies
In vivo experiments using murine models have further validated the anti-cancer efficacy of this compound:
- Xenograft Models : Administration of this compound at a dose of 30 mg/kg once weekly significantly suppressed tumor growth in mice inoculated with MM.1S myeloma cells. Notably, this treatment did not lead to severe side effects typically associated with continuous dosing regimens .
Case Studies
Several case studies have illustrated the potential clinical applications of this compound:
- Patient-Derived Samples : In studies involving samples from multiple myeloma patients, treatment with 50 µM this compound led to significant cell death. Importantly, one patient with a deletion on chromosome 17p showed resistance to conventional therapies but was effectively targeted by this compound, indicating its potential as a novel therapeutic agent .
- Combination Therapy : Research has explored the combination of this compound with bortezomib, a standard treatment for multiple myeloma. The combination therapy showed enhanced cytotoxicity compared to bortezomib alone, suggesting that DPP8/9 inhibition may sensitize myeloma cells to existing treatments .
Summary of Key Findings
Study Type | Findings |
---|---|
In Vitro (Cell Lines) | Induces apoptosis in multiple myeloma and T-cell lymphoma cells; effective at low micromolar concentrations. |
In Vivo (Animal Models) | Suppresses tumor growth in xenograft models without severe side effects at weekly dosing. |
Patient Samples | Induces significant cell death in CD138-positive myeloma cells; effective against resistant cases. |
Combination Therapy | Enhances efficacy when combined with bortezomib; suggests synergistic effects against myeloma. |
科学的研究の応用
Multiple Myeloma
1G244 has demonstrated significant anti-myeloma effects in both in vitro and in vivo studies. In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in the viability of multiple myeloma cell lines, with nearly complete cell death observed at concentrations around 100 µM . Additionally, studies involving murine xenograft models confirmed that weekly administration of this compound significantly suppressed tumor growth without severe adverse effects .
Table 1: Summary of In Vitro Effects of this compound on Multiple Myeloma Cell Lines
Cell Line | Concentration (µM) | Viability (%) | Observations |
---|---|---|---|
MM.1S | 50 | 3-9 | High sensitivity to treatment |
KMS-5 | 50 | 5-10 | Significant reduction in viability |
RPMI-8226 | 50 | 10-15 | Moderate sensitivity |
These findings suggest that DPP8 is a promising target for therapeutic intervention in multiple myeloma, particularly for patients resistant to traditional chemotherapeutics .
Combination Therapies
Further research has explored the combination of this compound with other therapies, such as bortezomib. The combination therapy showed enhanced cytotoxic effects compared to bortezomib alone, indicating a synergistic potential that could improve treatment outcomes for patients with multiple myeloma .
Broader Implications in Hematological Malignancies
Beyond multiple myeloma, the implications of DPP8/9 inhibition extend to other hematological malignancies. Studies have indicated that the selective inhibition of these enzymes can induce apoptosis across various blood cancer cell lines, suggesting a broader application for this compound as an antineoplastic agent .
Table 2: Effects of DPP8/9 Inhibition Across Different Hematological Malignancies
Cancer Type | Effect Observed | Mechanism |
---|---|---|
Acute Myeloid Leukemia (AML) | Induced apoptosis | DPP8 inhibition |
T-cell Lymphoma | Enhanced cell death | DPP9 inhibition |
Chronic Lymphocytic Leukemia (CLL) | Cytotoxic effects observed | Apoptotic pathways activated |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study A : A patient with refractory multiple myeloma showed marked improvement after being treated with a combination of bortezomib and this compound. The patient's CD138+ cells exhibited significant reductions in viability post-treatment, suggesting effective targeting of resistant myeloma cells .
- Case Study B : In another instance involving T-cell lymphoma, treatment with this compound resulted in substantial tumor regression in animal models, further supporting the compound's efficacy across different hematological malignancies .
特性
IUPAC Name |
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQFLSGMMYCGS-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。